

The Structure and Function of Polymyxin B: A Technical Guide

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Compound of Interest

Compound Name: Polymyxin B2

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Abstract

Polymyxin B, a member of the polymyxin class of antibiotics, serves as a last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its potent bactericidal activity is primarily attributed to its interaction with the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[3][4] This guide provides an in-depth analysis of the molecular structure of Polymyxin B, its detailed mechanism of action, the pathways of bacterial resistance, and its clinical context. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for the scientific community.

Molecular Structure of Polymyxin B

Polymyxin B is a complex mixture of closely related cyclic lipopeptides produced by the bacterium *Paenibillus polymyxa*. [5][6] The general structure consists of a cyclic heptapeptide, a linear tripeptide chain, and a fatty acid tail linked to the N-terminus. [5][7] The molecule is cationic and amphipathic, properties that are crucial for its antimicrobial function. [6]

The polypeptide portion contains a high proportion of L- α , γ -diaminobutyric acid (Dab) residues, which are positively charged at physiological pH and facilitate the initial electrostatic interaction with the negatively charged bacterial outer membrane. [5][8] The hydrophobic domains, consisting of the N-terminal fatty acid tail and a D-Phenylalanine-L-Leucine segment, are

essential for disrupting the lipid components of the bacterial membranes.[6] Commercial preparations of Polymyxin B are primarily composed of Polymyxin B1 and **Polymyxin B2**, which differ only by one carbon in the fatty acid tail.[5][9]

Table 1: Major Components of Pharmaceutical-Grade Polymyxin B

Component	Fatty Acid Moiety	Structure at Position 6	Percentage in Mixture (Approx.)
Polymyxin B1	(S)-6-methyloctanoic acid	D-Phenylalanine	~75% [5]
Polymyxin B2	6-methylheptanoic acid	D-Phenylalanine	~15% [5]
Polymyxin B3	Octanoic acid	D-Phenylalanine	Variable
Polymyxin B1-I	(S)-6-methyloctanoic acid	L-Isoleucine	Variable
Polymyxin B5	Nonanoic acid	D-Phenylalanine	Variable [10]
Polymyxin B6	3-hydroxy-6-methyloctanoic acid	D-Phenylalanine	Variable [10]

Mechanism of Action

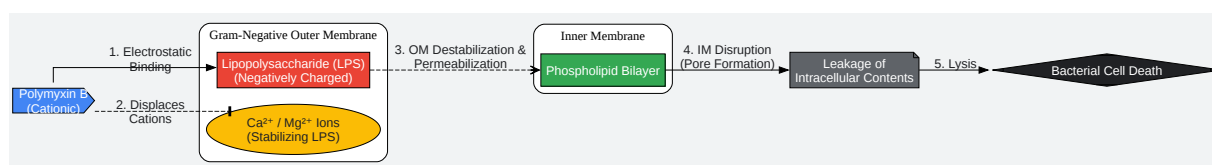
The bactericidal action of Polymyxin B is a multi-step process targeting the integrity of the Gram-negative bacterial cell envelope.

- **Electrostatic Binding to Lipopolysaccharide (LPS):** The polycationic nature of Polymyxin B facilitates an initial electrostatic interaction with the anionic phosphate groups of Lipid A, the core component of LPS in the outer membrane.[\[4\]](#)[\[8\]](#)[\[11\]](#)
- **Divalent Cation Displacement:** This binding competitively displaces Ca^{2+} and Mg^{2+} ions that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.[\[3\]](#)[\[12\]](#)
- **Outer Membrane Disruption:** The displacement of these cations weakens and destabilizes the outer membrane. The hydrophobic fatty acid tail of Polymyxin B then inserts into the lipid

bilayer, further disorganizing the membrane structure and increasing its permeability.[3][5] [13] This process is often termed "self-promoted uptake," as it facilitates the entry of more Polymyxin B molecules across the outer membrane.[11]

- **Inner Membrane Permeabilization:** After traversing the outer membrane, Polymyxin B interacts with the inner cytoplasmic membrane. It inserts into the phospholipid bilayer, creating pores or channels that disrupt the membrane's barrier function.[3][14]
- **Cell Lysis:** The loss of membrane integrity leads to the leakage of essential intracellular contents, such as ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.[3][4]

Recent studies suggest that Polymyxin B's lethality requires the target cell to be metabolically active for the outer membrane disruption to occur efficiently.[14][15] Additionally, alternative mechanisms of killing have been proposed, including the inhibition of inner membrane respiratory enzymes (like NDH-2) and the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which cause further cellular damage.[3][12][16][17]



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Caption: The multi-step mechanism of action of Polymyxin B against Gram-negative bacteria.

Antimicrobial Spectrum and Potency

Polymyxin B exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria. [18] It is particularly potent against many multidrug-resistant pathogens, including *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, *Klebsiella pneumoniae*, and *Escherichia*

coli.[18][19] Gram-positive bacteria are intrinsically resistant due to their thick peptidoglycan layer, which prevents the antibiotic from reaching the cytoplasmic membrane.[11]

Table 2: In Vitro Activity of Polymyxin B Against Key Gram-Negative Pathogens

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Susceptibility Breakpoint (≤ µg/mL)
Pseudomonas aeruginosa	1	2	2[20]
Acinetobacter baumannii	0.5	2	2[20][21]
Klebsiella pneumoniae	0.5	2	2[20]
Escherichia coli	0.5	1	2[20]
Enterobacter spp.	0.5	2	2[20]

Note: MIC₅₀ and MIC₉₀ values are representative and can vary based on geographic location and specific strain characteristics. Breakpoints are per USCAST recommendations.[20]

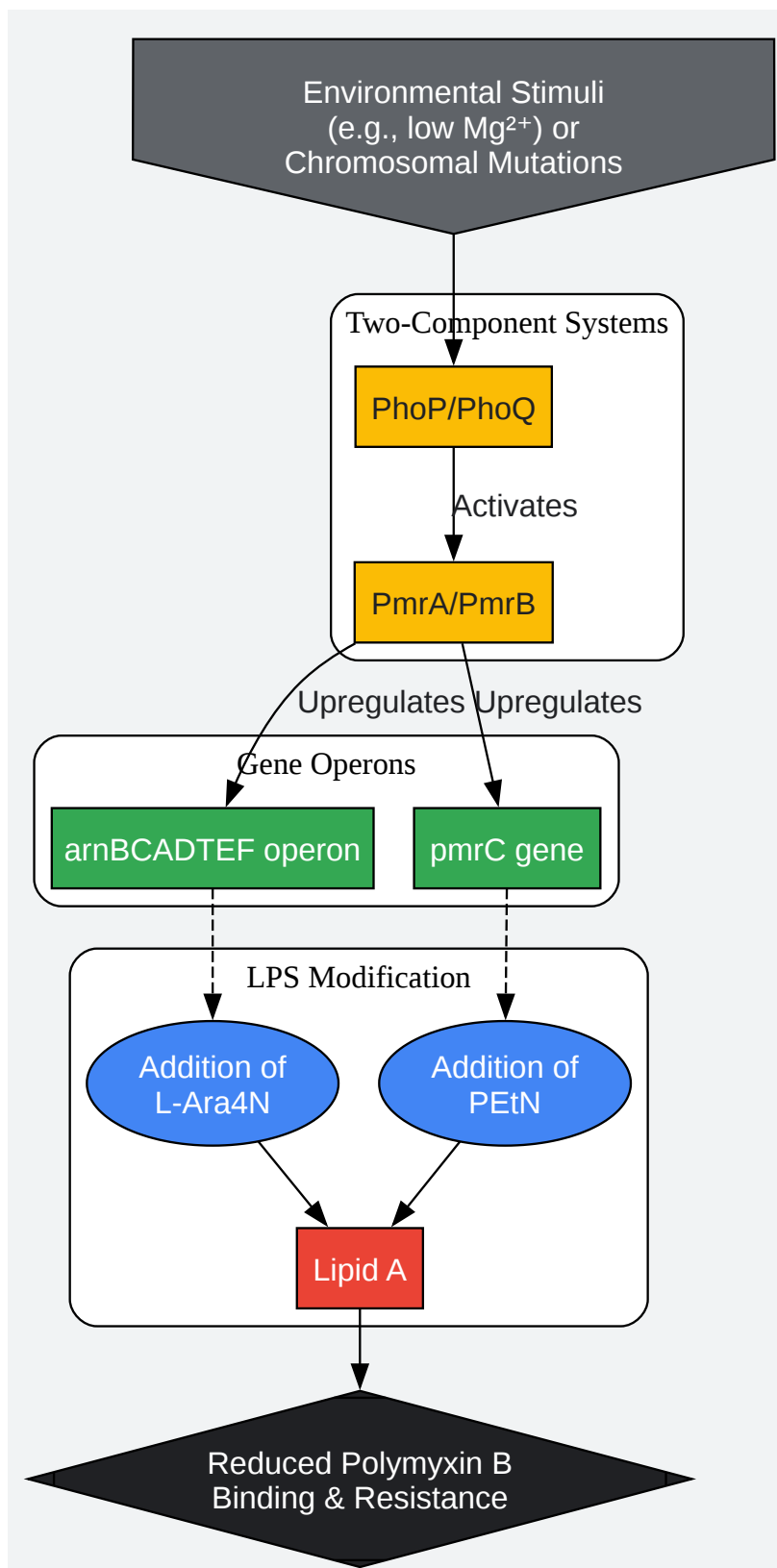
Table 3: Binding Affinity of Polymyxin B

Ligand	Apparent Dissociation Constant (Kd)	Method
Lipid A	0.4 μ M and 1.5 μ M (biphasic)	Fluorescent Displacement[22] [23]
Core Glycolipid (S. minnesota)	1.1 μ M to 5.8 μ M	Fluorescent Displacement[22] [23]

Mechanisms of Resistance

The increasing use of polymyxins has led to the emergence of resistance, which primarily involves modifications to the LPS target.[1][24]

- **LPS Modification:** The most common mechanism is the enzymatic modification of the Lipid A portion of LPS.[24][25] This is typically achieved by adding positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN), to the phosphate groups of Lipid A.[24][25] These additions reduce the net negative charge of the outer membrane, weakening the electrostatic attraction for the cationic Polymyxin B.[24]
- **Regulatory Control:** This modification is controlled by two-component regulatory systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB.[25] Environmental signals or chromosomal mutations can lead to the constitutive activation of these systems, resulting in the upregulation of genes (e.g., the *arnBCADTEF* operon) responsible for LPS modification. [25][26]
- **Plasmid-Mediated Resistance:** A significant concern is the horizontal transfer of resistance via plasmids carrying the *mcr* (mobilized colistin resistance) genes.[24] These genes encode phosphoethanolamine transferases that modify Lipid A, conferring resistance.
- **Other Mechanisms:** Less common resistance strategies include the complete loss of LPS, increased production of capsular polysaccharide that can bind to and sequester the antibiotic, and the expression of efflux pumps.[11][24][25]



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Caption: Signaling pathway for acquired resistance to Polymyxin B via LPS modification.

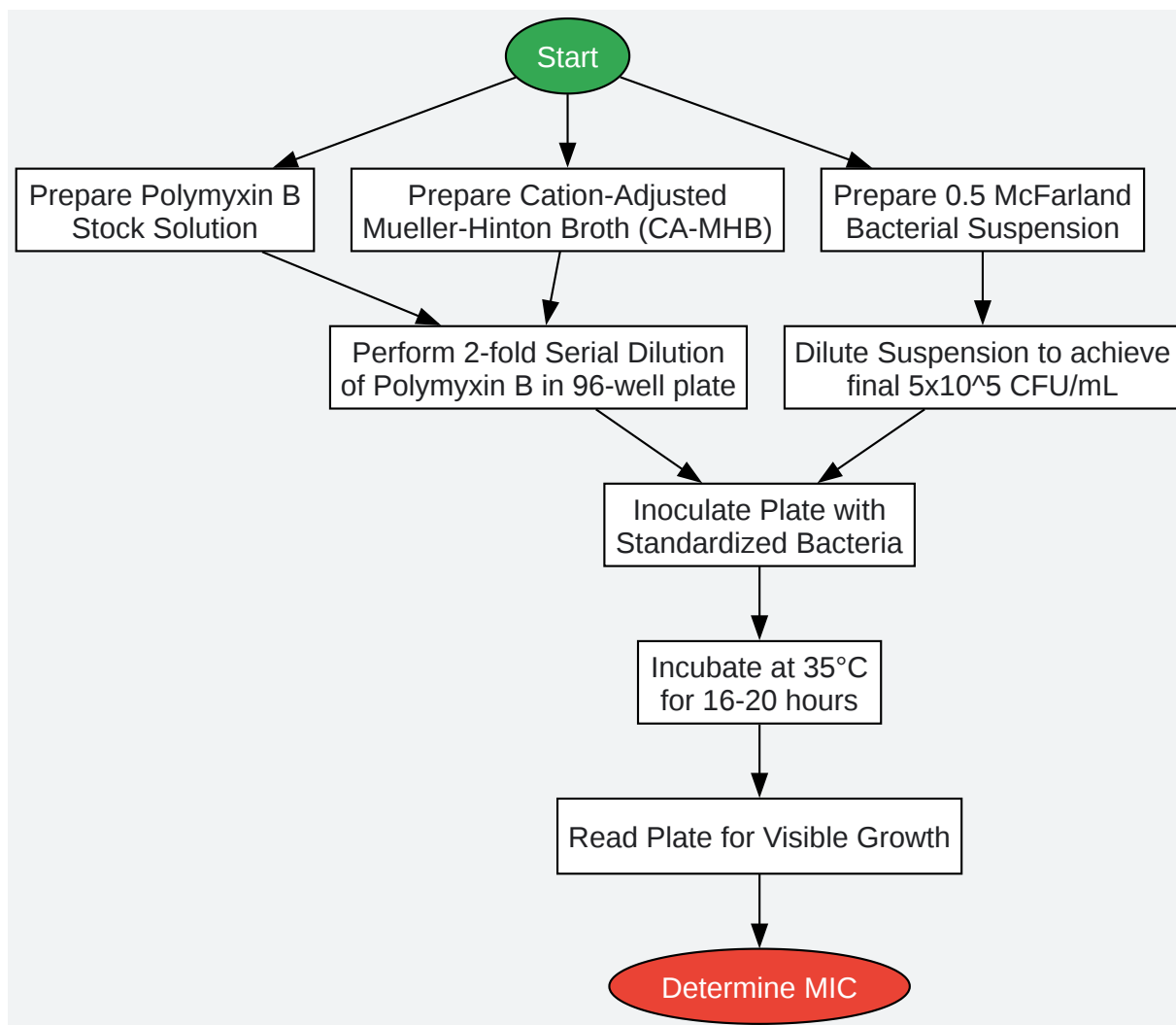
Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution (BMD) method is the gold standard for determining the MIC of Polymyxin B.[\[18\]](#)[\[27\]](#)

Methodology:

- **Preparation of Antibiotic Stock:** Prepare a stock solution of Polymyxin B sulfate powder in sterile, deionized water.
- **Media Preparation:** Use cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure the correct concentration of divalent cations (Mg^{2+} and Ca^{2+}), which can affect polymyxin activity.
- **Serial Dilution:** In a 96-well microtiter plate with non-binding surfaces, perform a two-fold serial dilution of Polymyxin B in CA-MHB to achieve the desired concentration range (e.g., 0.12 to 64 $\mu g/mL$).[\[27\]](#)
- **Inoculum Preparation:** Culture the test organism on an appropriate agar plate overnight. Prepare a bacterial suspension in saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5×10^5 CFU/mL in each well.[\[18\]](#)[\[27\]](#)
- **Inoculation and Incubation:** Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at $35^{\circ}C \pm 2^{\circ}C$ for 16-20 hours in ambient air.[\[18\]](#)
- **Result Interpretation:** The MIC is defined as the lowest concentration of Polymyxin B that completely inhibits visible bacterial growth.



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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Lipid A Binding Assay via Fluorescent Displacement

This protocol quantifies the binding affinity of Polymyxin B to Lipid A by measuring the displacement of a fluorescent probe.^{[22][23]}

Methodology:

- **Reagent Preparation:** Prepare solutions of Lipid A, a cationic fluorescent probe (e.g., dansylcadaverine), and Polymyxin B in an appropriate buffer (e.g., HEPES).
- **Probe Binding:** In a fluorometer cuvette, add the Lipid A solution followed by the dansylcadaverine probe. Allow the mixture to equilibrate. Measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the probe. The binding of the probe to Lipid A results in an increase in fluorescence.
- **Competitive Displacement:** Titrate the Lipid A-probe complex with increasing concentrations of Polymyxin B. After each addition and equilibration, measure the fluorescence intensity.
- **Data Analysis:** The binding of Polymyxin B to Lipid A displaces the fluorescent probe, causing a decrease in fluorescence intensity. Plot the change in fluorescence against the concentration of Polymyxin B.
- **K_d Calculation:** The dissociation constant (K_d) for the Polymyxin B-Lipid A interaction can be calculated by fitting the displacement curve to a competitive binding model.[\[22\]](#)[\[23\]](#)

Clinical Considerations and Toxicity

Due to concerns about significant toxicity, Polymyxin B is reserved as a last-line therapy for infections caused by MDR Gram-negative pathogens.[\[2\]](#)[\[28\]](#)

- **Nephrotoxicity:** Kidney damage is the primary dose-limiting toxicity.[\[28\]](#)[\[29\]](#) It manifests as an increase in serum creatinine and can progress to acute tubular necrosis.[\[2\]](#) The risk is dose-dependent, and careful therapeutic drug monitoring is recommended.[\[2\]](#)[\[19\]](#)
- **Neurotoxicity:** Neurological side effects can also occur, including dizziness, confusion, and, in severe cases, neuromuscular blockade leading to respiratory paralysis.[\[2\]](#)[\[28\]](#)[\[29\]](#) These effects are typically reversible upon discontinuation of the drug.[\[2\]](#)

Despite these risks, the rise of extensively drug-resistant bacteria has necessitated the re-evaluation and clinical use of polymyxins, making a thorough understanding of their properties essential for modern medicine.[\[2\]](#)

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